3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

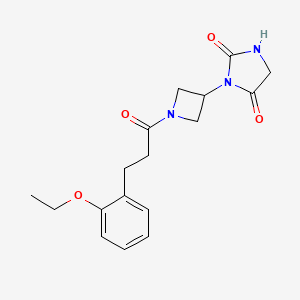

3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core fused with an azetidine (4-membered saturated ring) moiety. The structure includes a 2-ethoxyphenylpropanoyl substituent attached to the azetidine ring, which introduces both aromatic and aliphatic characteristics.

Properties

IUPAC Name |

3-[1-[3-(2-ethoxyphenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-2-24-14-6-4-3-5-12(14)7-8-15(21)19-10-13(11-19)20-16(22)9-18-17(20)23/h3-6,13H,2,7-11H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYCCYSFQSEBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=O)N2CC(C2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps. One common method includes the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction using 2-ethoxybenzoyl chloride and a suitable Lewis acid catalyst.

Formation of the Imidazolidinedione Ring: The imidazolidinedione ring is formed through a cyclization reaction involving the azetidinone intermediate and a suitable diamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidinones or imidazolidinediones.

Scientific Research Applications

3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:

Medicinal Chemistry: It has been studied for its antiproliferative and tubulin-destabilizing effects in cancer cells.

Pharmaceutical Sciences: The compound is evaluated for its potential as a drug candidate due to its ability to inhibit tubulin polymerization.

Biological Research: It is used in studies related to cell cycle effects and antiproliferative activities.

Mechanism of Action

The mechanism of action of 3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with tubulin, a protein that is essential for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Compounds with substituted phenyl groups on the imidazolidine-2,4-dione core demonstrate significant variations in physicochemical properties:

The target compound’s 2-ethoxyphenyl group is electron-donating, contrasting with electron-withdrawing groups (e.g., -CF₃, -F) in analogues from .

Heterocyclic Modifications

Replacement of the imidazolidine-2,4-dione core with thiazolidine-2,4-dione (e.g., 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione) introduces sulfur into the ring, altering electronic properties and hydrogen-bonding capacity. This modification is associated with distinct biological activities, such as pesticide use (e.g., iprodione, vinclozolin) .

Azetidine-Containing Analogues

Azetidine rings (3-membered) are less common than larger heterocycles (e.g., piperidine) and confer unique conformational rigidity. For example:

- 3-[1-(Pyrazine-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (C₁₁H₁₁N₅O₃, MW 261.24) replaces the 2-ethoxyphenylpropanoyl group with a pyrazine-carbonyl moiety, reducing steric bulk and increasing nitrogen content .

- 3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione (C₁₅H₁₄ClFN₂O₃S, MW 356.8) substitutes the imidazolidine core with thiazolidine and introduces halogenated aryl groups, enhancing lipophilicity .

Research Findings and Implications

Biological Activity

3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Azetidine Ring : A four-membered nitrogen-containing ring.

- Imidazolidine Core : A five-membered ring with two nitrogen atoms.

- Ethoxyphenyl Group : Enhances hydrophobic interactions with biological targets.

The molecular formula is , and it has a molecular weight of approximately 320.35 g/mol.

The primary mechanism of action involves the interaction with tubulin, a protein essential for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization. This leads to:

- Cell Cycle Arrest : Prevents cancer cells from progressing through the cell cycle.

- Apoptosis Induction : Triggers programmed cell death in malignant cells.

Anticancer Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 4.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 6.0 | Cell cycle arrest |

These results suggest that the compound could serve as a promising candidate for further development in cancer therapy.

Other Biological Activities

In addition to anticancer properties, the compound has shown:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anti-inflammatory Properties : Potential to reduce inflammation markers in vitro.

Case Studies and Research Findings

- Study on Antiproliferative Activity : A study published in Medicinal Chemistry highlighted the compound's ability to inhibit tubulin polymerization effectively, leading to significant reductions in tumor growth in xenograft models.

- Mechanistic Insights : Research conducted at a prominent pharmaceutical lab demonstrated that the compound's binding affinity for tubulin is comparable to established chemotherapeutics like paclitaxel, suggesting its potential as a lead compound for drug development .

- In Vivo Studies : Animal studies indicated that administration of the compound resulted in decreased tumor size and improved survival rates, supporting its efficacy in vivo.

Q & A

Q. What are the established synthetic pathways for 3-(1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione, and what key reaction conditions influence yield?

The synthesis involves multi-step routes, often starting with the formation of the azetidine or imidazolidine-dione moieties. Critical steps include cyclization reactions and acylations. For example, azetidine rings can be synthesized via nucleophilic substitution or ring-closing metathesis, while the imidazolidine-dione core may be formed using urea derivatives under acidic or basic conditions. Reaction conditions such as solvent polarity (e.g., THF for anhydrous environments), temperature control (0–80°C), and catalysts (e.g., NaBH₄ for reductions) significantly impact yield .

Q. Which spectroscopic and analytical techniques are critical for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves structural details, while Infrared (IR) spectroscopy identifies functional groups. Mass Spectrometry (MS) and High-Resolution MS (HRMS) confirm molecular weight and fragmentation patterns. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass detection. Solubility can be determined using shake-flask methods combined with UV spectroscopy .

Q. How can researchers design initial biological activity screens for this compound, and what in vitro assays are recommended?

Begin with target-specific assays such as enzyme inhibition (e.g., kinase or protease assays) or receptor-binding studies (radioligand displacement). Use cell-based viability assays (MTT or ATP-luciferase) for cytotoxicity screening. Employ positive and negative controls, and validate results with orthogonal methods (e.g., surface plasmon resonance for binding kinetics). Statistical experimental design (e.g., factorial screening) minimizes variability .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies optimize the synthesis of this compound?

Apply factorial designs (e.g., 2³ factorial) to screen critical variables (temperature, solvent ratio, catalyst loading). Response Surface Methodology (RSM) refines optimal conditions. For example, Central Composite Design (CCD) can model nonlinear relationships between reaction time and yield. Software tools like Minitab or JMP automate analysis and predict interactions .

Q. What computational strategies predict the reactivity and stability of this compound under various conditions?

Quantum chemical calculations (DFT or MP2) model reaction pathways and transition states. Molecular Dynamics (MD) simulations assess stability in solvated environments. Software like Gaussian or ORCA enables reaction path searches, while machine learning (e.g., SchNet) predicts degradation products. Computational results should guide experimental validation (e.g., pH-dependent stability tests) .

Q. How can contradictions in reported biological activities of structurally similar compounds be resolved?

Systematically vary experimental parameters (e.g., cell line, assay buffer pH) to identify confounding factors. Validate findings using orthogonal assays (e.g., fluorescence polarization vs. ELISA). Perform meta-analyses of published data to isolate trends. Theoretical frameworks (e.g., QSAR models) can reconcile discrepancies by highlighting structural determinants of activity .

Q. What methodologies are effective for studying in vivo pharmacokinetics and metabolic stability?

Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models. Assess metabolic stability via liver microsome or hepatocyte incubations. Monitor metabolites with HRMS and isotopic labeling. Ethical compliance (e.g., IACUC protocols) and proper safety practices (e.g., fume hoods for dosing) are critical .

Q. How can degradation pathways under stressed conditions (e.g., pH, temperature) be analyzed?

Conduct forced degradation studies: expose the compound to acidic/basic conditions (0.1M HCl/NaOH), oxidative stress (H₂O₂), or thermal stress (40–80°C). Monitor degradation via HPLC-UV and identify products using MS/MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Q. What reactor design considerations are critical for scaling up synthesis?

Optimize heat/mass transfer using continuous-flow reactors for exothermic steps. Membrane separation technologies (e.g., nanofiltration) improve purification efficiency. Computational fluid dynamics (CFD) models flow patterns, while Process Analytical Technology (PAT) ensures real-time quality control .

Q. How can cheminformatics tools enhance research workflows for this compound?

Integrate electronic lab notebooks (ELNs) for data tracking and reproducibility. Use tools like ChemAxon or Open Babel for structure-activity relationship (SAR) analysis. Molecular docking (AutoDock) predicts target interactions. Cloud-based platforms (e.g., Benchling) enable collaborative data sharing and version control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.